methyl 1-benzyl-3-hydroxy-1H-pyrrole-2-carboxylate

Overview

Description

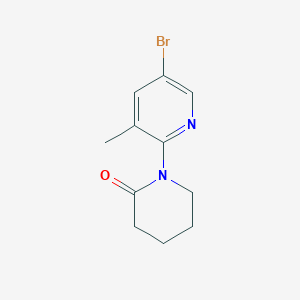

Methyl 1-benzyl-3-hydroxy-1H-pyrrole-2-carboxylate is a member of pyrroles . It has a molecular formula of C13H13NO3 .

Synthesis Analysis

The synthesis of pyrrole esters, including this compound, has been reported using a simple enzymatic approach (Novozym 435) for transesterification . The effects of lipase type, solvent, lipase load, molecular sieves, substrate molar ratio of esters to alcohol, reaction temperature, reaction duration, and speed of agitation were evaluated to generate the best reaction conditions .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring, a benzyl group, a hydroxy group, and a carboxylate group . The molecular weight is 231.25 g/mol .Chemical Reactions Analysis

Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .Physical And Chemical Properties Analysis

This compound has a molecular weight of 231.25 g/mol, an XLogP3-AA of 2.6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 231.08954328 g/mol . It has a topological polar surface area of 51.5 Ų and a heavy atom count of 17 .Scientific Research Applications

Synthesis and Reactivity

- Methyl 1-aryl-3-benzoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates, closely related to methyl 1-benzyl-3-hydroxy-1H-pyrrole-2-carboxylate, have been studied for their reactivity with various compounds. For instance, they react with 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione to yield specific tetraazatricyclo compounds, which undergo thermal recyclization to form tetraones (Denislamova, Bubnov, & Maslivets, 2011).

- Another study revealed that methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates interact with 3-(arylamino)-1H-inden-1-ones to form triones in good yields, highlighting the compound's potential in synthesizing novel organic structures (Silaichev, Filimonov, Slepukhin, & Maslivets, 2012).

Chemical Structures and Properties

- The synthesis and characterization of various derivatives of this compound have been extensively studied. For example, the reaction of this compound with epoxides under different conditions leads to the formation of various acids and lactones, demonstrating its versatility in organic synthesis (Irwin & Wheeler, 1972).

- In a similar vein, the reaction of this compound with monosubstituted hydrazines has been explored, leading to the formation of pyrazole carboxylates, further underlining its importance in the synthesis of heterocyclic compounds (Filimonov, Silaichev, Kodess, Ezhikova, & Maslivets, 2015).

Biological Activities

- Some derivatives of this compound have been identified as calcium channel activators. For instance, FPL 64176, a compound closely related to this, does not act on traditional calcium channel modulator receptor sites, indicating its unique biological activity (Baxter, Dixon, Ince, Manners, & Teague, 1993).

- Additionally, the synthesis of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives has been studied for their potential antimicrobial properties, showcasing the compound's relevance in medicinal chemistry (Hublikar, Dixit, Kadu, Shirame, Raut, Bhosale, & Jadhav, 2019).

Mechanism of Action

Target of Action

Methyl 1-benzyl-3-hydroxy-1H-pyrrole-2-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biological processes . Therefore, it is plausible that this compound may influence various biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . Its lipophilicity (Log Po/w) is 2.47 (iLOGP), 2.64 (XLOGP3), 2.03 (WLOGP), 1.33 (MLOGP), and 1.75 (SILICOS-IT), with a consensus Log Po/w of 2.04 .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound may have diverse effects at the molecular and cellular levels.

properties

IUPAC Name |

methyl 1-benzyl-3-hydroxypyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-17-13(16)12-11(15)7-8-14(12)9-10-5-3-2-4-6-10/h2-8,15H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIHNFNWZYJDMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CN1CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1380747.png)

![2-[2-(1-Aminoethyl)-5-bromophenoxy]ethan-1-ol](/img/structure/B1380756.png)